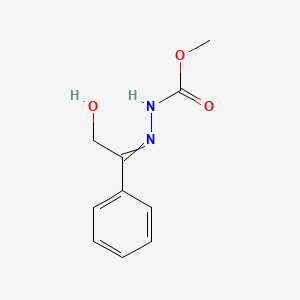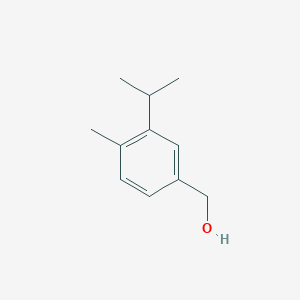
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of hydrazinecarboxylic acid and is characterized by the presence of a hydroxy-phenylethylidene group
Vorbereitungsmethoden
The synthesis of Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with a suitable aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboxylic acid, (2-hydroxy-1-phenylethylidene)-, methyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their properties and applications.
Phenylethylidene derivatives: These compounds have a phenylethylidene group but differ in their other functional groups, affecting their reactivity and uses
Eigenschaften
CAS-Nummer |
62501-40-0 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
methyl N-[(2-hydroxy-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)12-11-9(7-13)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
XVTUURKWLLHGKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NN=C(CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)


